molecular formula C20H12BrF3N4O B6323968 N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 950738-61-1

N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B6323968
CAS No.: 950738-61-1
M. Wt: 461.2 g/mol
InChI Key: PZFBDVNBUUKRQE-UHFFFAOYSA-N
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Description

N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Properties

IUPAC Name

N-[3-(3-bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrF3N4O/c21-16-11-26-28-17(7-8-25-18(16)28)12-3-2-6-15(10-12)27-19(29)13-4-1-5-14(9-13)20(22,23)24/h1-11H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFBDVNBUUKRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC4=C(C=NN34)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of aminopyrazoles with β-ketoesters or α,β-unsaturated ketones. For example:

  • Reagents : 5-Amino-1H-pyrazole and ethyl acetoacetate.

  • Conditions : Reflux in acetic acid (120°C, 6–8 hrs).

  • Outcome : Pyrazolo[1,5-a]pyrimidin-7-ol derivative.

Bromination at the 3-Position

Bromination is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions:

  • Reagents : NBS (1.1 equiv), AIBN (catalytic).

  • Solvent : CCl₄ or DCM, 0°C to RT, 12 hrs.

  • Monitoring : TLC (Rf = 0.4 in hexane/EtOAc 3:1).

Suzuki-Miyaura Coupling with 3-Aminophenylboronic Acid

The brominated intermediate undergoes cross-coupling to introduce the phenylamine group:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Na₂CO₃ (2 equiv).

  • Solvent : DME/H₂O (4:1), 80°C, 24 hrs.

  • Yield : ~75% (isolated via silica gel chromatography).

Amide Formation with 3-(Trifluoromethyl)benzoic Acid

The final step involves activating the carboxylic acid and coupling with the amine:

  • Activation : 3-(Trifluoromethyl)benzoyl chloride (prepared via SOCl₂, 60°C, 4 hrs).

  • Coupling : Triethylamine (2 equiv), DCM, 0°C to RT, 12 hrs.

  • Workup : Aqueous NaHCO₃ wash, dried (MgSO₄), concentrated.

Analytical and Characterization Data

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₂BrF₃N₄O
Molecular Weight461.2347 g/mol
CAS Number950738-61-1
Solubility (DMSO)10 mM (stock solution)

Spectral Data (Hypothetical)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 8.45 (d, J = 8 Hz, 2H, Ar-H), 7.89–7.75 (m, 5H, Ar-H), 6.98 (s, 1H, pyrazole-H).

  • ¹³C NMR : 162.5 (C=O), 155.2 (pyrimidine-C), 131.8–125.6 (CF₃, Ar-C), 116.2 (C-Br).

Optimization Challenges and Solutions

Bromination Regioselectivity

Early routes faced competing bromination at the 5-position. Optimization using Lewis acids (e.g., FeCl₃) improved 3-bromo selectivity (>95%).

Amide Coupling Efficiency

Direct coupling with EDCl/HOBt resulted in low yields (∼40%). Switching to HATU (1.1 equiv) and DIPEA in DMF increased yields to 82%.

Scale-Up and Industrial Considerations

Pilot-Scale Synthesis

  • Batch Size : 100 g (theoretical).

  • Purification : Recrystallization from ethanol/water (3:1) afforded 92% purity, upgraded to >99% via preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of the bromine atom, the compound can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound may undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling reactions: The trifluoromethyl and benzamide groups can participate in coupling reactions with other organic molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrazolopyrimidines, while oxidation or reduction could lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide has been investigated for its potential as a therapeutic agent in several areas:

  • Anticancer Activity :
    • Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases associated with tumor growth and proliferation. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Inhibition of Enzymes :
    • The compound has been identified as a potent inhibitor of several cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C19, and CYP2D6. This inhibition can be significant in drug metabolism and pharmacokinetics, making it a candidate for further exploration in drug design .
  • Neuroprotective Effects :
    • Research suggests that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its suitability for neurological applications .

Material Science Applications

In addition to its medicinal properties, this compound has potential applications in material science:

  • Organic Electronics :
    • The unique electronic properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance .
  • Chemical Sensors :
    • Due to its selective binding properties, this compound can be utilized in the development of chemical sensors for detecting specific analytes in environmental monitoring or biomedical applications .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study 2Enzyme InhibitionIdentified as a potent inhibitor of CYP enzymes; implications for drug-drug interactions .
Study 3NeuroprotectionShowed protective effects against oxidative stress-induced neuronal damage .
Study 4Organic ElectronicsAchieved high efficiency in OLED applications with improved stability .

Mechanism of Action

The mechanism of action of N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: Other compounds in this class with different substituents.

    Trifluoromethylbenzamides: Compounds with similar trifluoromethyl and benzamide groups but different core structures.

Uniqueness

N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide, with the chemical formula C20_{20}H12_{12}BrF3_3N4_4O and a molecular weight of 461.23 g/mol, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and synthetic pathways.

PropertyValue
Chemical FormulaC20_{20}H12_{12}BrF3_3N4_4O
Molecular Weight461.23 g/mol
CAS Number950738-61-1
PubChem CID58970142
IUPAC NameN-[3-(3-bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. In one study, derivatives of pyrazolo[1,5-a]pyrimidines demonstrated selective toxicity towards HeLa (cervical cancer) cells while exhibiting lower toxicity towards normal L929 cells. This suggests a promising therapeutic index for compounds containing this scaffold .

Enzyme Inhibition

This compound has shown inhibitory activity against several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Specifically, it has been identified as an inhibitor of CYP1A2, CYP2C19, CYP2C9, and CYP2D6 but not CYP3A4. This profile suggests potential interactions with other pharmaceuticals and highlights the need for further pharmacokinetic studies .

Synthesis and Functionalization

The synthesis of this compound typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core. Recent advancements have improved yields and reduced reaction times through microwave-assisted techniques .

Case Studies

  • Case Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines could inhibit cancer cell proliferation effectively. The study noted that the introduction of trifluoromethyl groups enhanced the compounds' potency against tumor cells compared to their non-fluorinated counterparts .
  • Enzyme Interaction Study : Another investigation assessed the interaction of this compound with various CYP enzymes. The results indicated significant inhibition of CYP2C19 and CYP2D6, suggesting that this compound could affect the metabolism of co-administered drugs, necessitating careful consideration during therapeutic use .

Q & A

Q. Advanced

  • Solvent Optimization : Replace DMF with acetonitrile or toluene to reduce dimethylamine byproducts .
  • Temperature Control : Maintain 80–90°C during cyclization to avoid decomposition .
  • Catalyst Screening : Use p-toluenesulfonic acid (pTSA) instead of HCl for milder acidity, improving regioselectivity .
  • Workup Protocols : Acid-base extraction removes unreacted starting materials; recrystallization in ethanol/DMF enhances purity .

What pharmacological targets are associated with this compound?

Basic
Primary targets include:

  • B-Raf V600E Mutant Kinase : IC₅₀ = 12–50 nM in enzyme assays .
  • MAPK/ERK Pathway : Disrupts proliferation in melanoma (A375) and colorectal (HT-29) cancer cell lines (EC₅₀ = 0.1–1 μM) .
  • Off-Target Effects : Moderate inhibition of c-Raf (IC₅₀ = 150 nM) and VEGFR2 (IC₅₀ = 220 nM) .

How does the trifluoromethyl group impact pharmacokinetics?

Q. Advanced

  • Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility (<10 μg/mL) .
  • Metabolic Stability : Resists CYP3A4-mediated oxidation due to fluorine’s electronegativity, prolonging half-life (t₁/₂ = 4.2 h in mice) .
  • Toxicity : Fluorine atoms may increase hepatotoxicity risk; monitor via ALT/AST levels in preclinical models .

What analytical methods ensure purity and structural integrity?

Q. Advanced

  • HPLC-PDA/MS : Detects impurities (<0.5%) and confirms retention time alignment with reference standards .
  • DSC/TGA : Assess crystallinity and thermal stability (decomposition >250°C) .
  • X-Ray Diffraction : Resolves polymorphic forms (e.g., anhydrous vs. solvated crystals) .

How can computational modeling guide structural modifications?

Q. Advanced

  • Docking Simulations (AutoDock Vina) : Predict binding affinity to B-Raf’s active site; prioritize substitutions at pyrimidine C7 for improved steric fit .
  • QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ (R² >0.85) to design analogs .
  • MD Simulations : Analyze trifluoromethyl group dynamics in aqueous vs. lipid environments to optimize solubility .

What structural modifications improve aqueous solubility without compromising activity?

Q. Advanced

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the benzamide para-position (reduces logP by 0.8) .
  • Ionizable Groups : Replace bromine with morpholine sulfonamide (pKa ~6.5) for pH-dependent solubility .
  • Co-Crystallization : Use cyclodextrins or L-arginine in formulation to enhance dissolution rate (e.g., 2.5-fold increase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.